3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
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Overview
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (3-DMAP-2-OH) is a synthetic organic compound with a wide range of applications in the fields of science, technology, and medicine. It is a white, crystalline solid with a molecular weight of 250.29 g/mol and a melting point of 135-137 °C. 3-DMAP-2-OH has been used in the synthesis of various organic compounds and materials, and has been studied for its potential biological and pharmacological activities.
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in numerous scientific research applications, including the synthesis of organic compounds, materials, and pharmaceuticals. It has also been used as a reagent for the synthesis of amino acid derivatives and peptides, as well as for the preparation of novel heterocyclic compounds. In addition, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in the synthesis of various fluorescent and phosphorescent materials, and has been studied for its potential biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is still not fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs and other compounds. It is also thought to act as a chelating agent, binding to metal ions and preventing their interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are still largely unknown. However, it has been suggested that the compound may have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-diabetic properties. In addition, 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to have antiviral activity against certain viruses, and has been studied for its potential to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound can be used in a wide range of applications, including the synthesis of organic compounds, materials, and pharmaceuticals. However, the compound has a relatively low solubility in water, which can limit its use in certain applications.
Future Directions
The potential applications of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are still being explored. Future research could focus on further understanding its mechanism of action, as well as its potential biological and pharmacological activities. Additionally, further studies could be conducted to investigate the compound's potential as an antiviral, antibacterial, or anticancer agent. Finally, research could be conducted to explore the potential use of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in the synthesis of new materials and pharmaceuticals.
Synthesis Methods
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can be synthesized by the condensation reaction of 3-dimethylaminophenol and 2-hydroxypyridine in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80-90 °C for a period of 2-3 hours. The reaction yields a white crystalline solid that can be purified by recrystallization.
properties
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)12-7-4-8-15-13(12)17/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHWSGBXSBETPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683051 |
Source
|
Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-18-0 |
Source
|
Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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